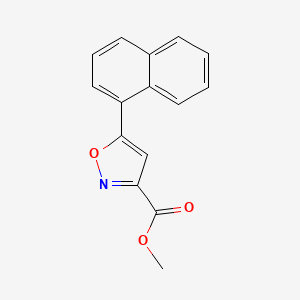

Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate” is a chemical compound with the molecular formula C15H11NO3 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered heterocyclic moiety commonly found in many commercially available drugs .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” typically involve a (3 + 2) cycloaddition reaction . This reaction is often catalyzed by Cu (I) or Ru (II) .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 253.257 .科学的研究の応用

Chemical and Physical Properties Analysis

- Experimental and Theoretical Studies : The chemical and physical properties of related compounds have been characterized through experimental techniques like XRD, FT-IR, UV-VIS, and NMR, alongside theoretical computations using density functional theory (DFT). These studies provide insights into the local and global chemical activities, molecular and chemical properties, revealing their electrophilic and nucleophilic nature. For example, studies on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate have explored its non-linear optical behaviors and chemical activity descriptors (Gültekin et al., 2020).

Biological Activities and Applications

- Antiviral Activity : Derivatives of Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate have shown promise in antiviral research. For instance, certain substituted 1,3,4-oxadiazole derivatives and their acyclic nucleoside analogues have been synthesized and evaluated for their activity against HIV-1, demonstrating moderate to high antiviral activity (El‐Sayed et al., 2009).

- Anticancer Evaluation : Research on 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole has shown anticancer potential. The in vitro evaluation revealed certain compounds to be active against breast cancer cell lines, indicating the importance of these derivatives in developing new anticancer agents (Salahuddin et al., 2014).

Safety and Hazards

The safety information available indicates that “Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate” may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing hands and skin thoroughly after handling, wearing protective gloves and eye protection, and if on skin or in eyes, rinsing cautiously with water .

将来の方向性

The future directions in the research and development of “Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate” and similar isoxazole derivatives involve the development of new eco-friendly synthetic strategies . These strategies aim to overcome the drawbacks associated with metal-catalyzed reactions and accelerate the drug discovery programme .

作用機序

Target of Action

Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate is a compound that contains an isoxazole ring . These compounds are known to bind with high affinity to multiple receptors

Mode of Action

Isoxazole derivatives are known to interact with their targets and cause changes that lead to their biological activities .

Biochemical Pathways

Isoxazole derivatives are known to affect various biological activities .

生化学分析

Biochemical Properties

It is known that isoxazole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Cellular Effects

Isoxazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

Isoxazole derivatives are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Isoxazole derivatives are known to interact with various enzymes and cofactors .

特性

IUPAC Name |

methyl 5-naphthalen-1-yl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-18-15(17)13-9-14(19-16-13)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUKXDIZHBVAHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2687996.png)

![N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2688000.png)

![2-(Morpholin-4-yl)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B2688001.png)

![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2688007.png)

![4-Bromo-1-[[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]methyl]pyrazole](/img/structure/B2688008.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2688012.png)

![2-Methyl-N-[(E)-3-methylsulfonylprop-2-enyl]-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2688015.png)

![3-(1-Bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid](/img/structure/B2688016.png)

![Methyl 4-((9-cyclopentyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2688018.png)